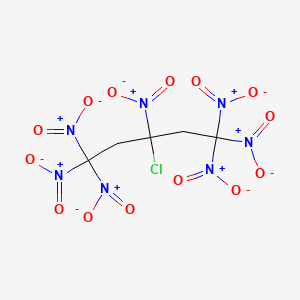
3-Chloro-1,1,1,3,5,5,5-heptanitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,1,3,5,5,5-heptanitropentane is a highly nitrated organic compound known for its unique chemical structure and properties It is a derivative of 1,1,1,3,5,5,5-heptanitropentane, with a chlorine atom replacing one of the hydrogen atoms
Preparation Methods
The synthesis of 3-Chloro-1,1,1,3,5,5,5-heptanitropentane involves the nitration of 1,1,1,3,5,5,5-heptanitropentane. The process typically includes the following steps:
Chemical Reactions Analysis
3-Chloro-1,1,1,3,5,5,5-heptanitropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the already high oxidation state of the nitro groups.
Scientific Research Applications
3-Chloro-1,1,1,3,5,5,5-heptanitropentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,3,5,5,5-heptanitropentane involves its interaction with various molecular targets. The highly polarized nature of the compound leads to strong electrostatic interactions with other molecules, influencing their reactivity and stability . The nitro groups play a crucial role in these interactions, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
3-Chloro-1,1,1,3,5,5,5-heptanitropentane can be compared with other similar compounds, such as:
1,1,1,3,5,5,5-Heptanitropentane: The parent compound without the chlorine substitution.
3-Fluoro-1,1,1,3,5,5,5-heptanitropentane: A similar compound with a fluorine atom instead of chlorine.
1,1,1,3,3,5,5,5-Octanitropentane: A more highly nitrated derivative with an additional nitro group.
These comparisons highlight the unique properties of this compound, such as its increased polarity and potential for stronger intermolecular interactions .
Properties
CAS No. |
84004-80-8 |
|---|---|
Molecular Formula |
C5H4ClN7O14 |
Molecular Weight |
421.58 g/mol |
IUPAC Name |
3-chloro-1,1,1,3,5,5,5-heptanitropentane |
InChI |
InChI=1S/C5H4ClN7O14/c6-3(7(14)15,1-4(8(16)17,9(18)19)10(20)21)2-5(11(22)23,12(24)25)13(26)27/h1-2H2 |
InChI Key |
GDYRYIVAQUXGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])Cl)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















